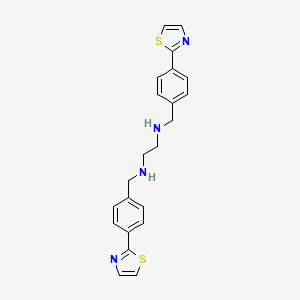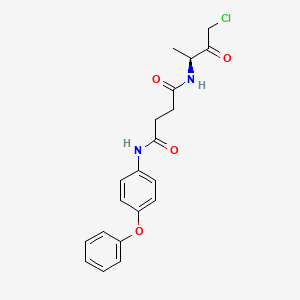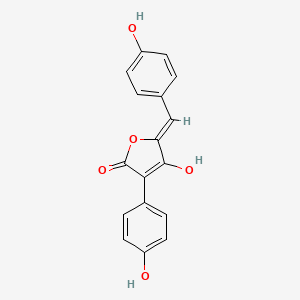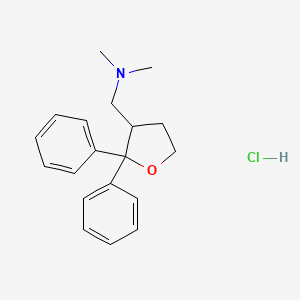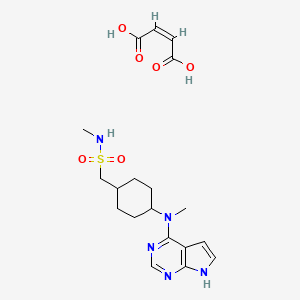
Oclacitinib maleate
Overview
Description
Oclacitinib maleate is a synthetic cyclohexylamino pyrrolopyrimidine janus kinase inhibitor. It is primarily used in veterinary medicine to control atopic dermatitis and pruritus from allergic dermatitis in dogs. The compound is relatively selective for janus kinase 1, which plays a crucial role in the signaling pathways of various cytokines involved in inflammatory and allergic responses .
Mechanism of Action
Target of Action
Oclacitinib Maleate primarily targets Janus Kinase enzymes , particularly JAK1 and JAK3 . These enzymes play a crucial role in the signaling pathway of several cytokines involved in inflammation and pruritus (itching) associated with allergic and atopic dermatitis .
Mode of Action
This compound acts as a competitive inhibitor of the ATP-binding pocket of JAK enzymes . This interaction effectively impedes the phosphorylation of STAT proteins, crucial downstream signaling molecules responsible for perpetuating inflammatory responses . It modulates the production of signal molecules called cytokines in some cells . Normally, a cytokine binds to a JAK receptor, driving the two individual chains to come together and self-phosphorylate .
Biochemical Pathways
This compound interferes with the signaling pathway of several cytokines involved in inflammation and pruritus . By inhibiting JAK1 and JAK3, it disrupts the JAK-STAT signaling pathway, which is essential for the immune response . This disruption helps downregulate the expression of inflammatory cytokines .
Pharmacokinetics
The time to maximum concentration (t max) is less than 1 hour, and the half-life ranges from 4.0 to 5.9 hours . It is metabolized in the liver and mostly excreted through the liver .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pruritus associated with allergic and atopic dermatitis . By inhibiting the JAK-STAT signaling pathway, it helps downregulate the expression of inflammatory cytokines, thereby reducing inflammation and itching .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its absorption rate and bioavailability can be affected by the physiological state of the animal, such as its health status and age .
Biochemical Analysis
Biochemical Properties
Oclacitinib maleate is a potent inhibitor of the Janus kinase (JAK) family, with the highest efficacy against JAK1 . It interacts with JAK1-dependent cytokines involved in allergy and inflammation, such as interleukin-2 (IL-2), IL-4, IL-6, and IL-13 . The nature of these interactions involves the inhibition of signal transduction when the JAK is activated, which helps downregulate the expression of inflammatory cytokines .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It reduces the frequency of IL-4- and IL-10-producing murine CD4+ and CD8+ T cells . It also counteracts the induction of type 1 regulatory T (Tr1) cells and acts as a strong inhibitor of IL-10 production in both CD4+ and CD8+ T cells . This suggests that this compound exerts a suppressive effect on Th2- but not Th1-mediated immunity .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of signal transduction when the JAK is activated, thus helping to downregulate the expression of inflammatory cytokines . It is relatively selective for JAK1 , and its binding interactions with biomolecules lead to the inhibition of enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in several studies. It has been found to have a strong cytoreductive and proapoptotic effect with a loss of both CD4+ and CD8+ T cells after exposure
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It is considered to be highly effective in dogs, and has been established as safe for at least short-term use
Metabolic Pathways
It is known to be metabolized in the liver
Transport and Distribution
It is known to be highly bioavailable , suggesting efficient transport and distribution, but the specific transporters or binding proteins it interacts with are yet to be identified.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oclacitinib maleate involves multiple steps, starting from the preparation of the core pyrrolopyrimidine structure. The key steps include:
- Formation of the pyrrolopyrimidine core.
- Introduction of the cyclohexylamino group.
- Methylation of the amino group.
- Formation of the maleate salt.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The process may include:
- Crystallization techniques to obtain the desired solid-state form.
- Use of solvents and reagents that facilitate the formation of the maleate salt.
- Control of temperature and pH to ensure the stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Oclacitinib maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the pyrrolopyrimidine ring.
Substitution: Substitution reactions can occur at the amino group or the pyrrolopyrimidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .
Scientific Research Applications
Oclacitinib maleate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of pyrrolopyrimidine derivatives.
Biology: Investigated for its effects on cytokine signaling pathways and immune responses.
Medicine: Used in veterinary medicine to treat atopic dermatitis and pruritus in dogs
Industry: Employed in the development of new janus kinase inhibitors and related pharmaceuticals
Comparison with Similar Compounds
Ruxolitinib: A janus kinase 1 and janus kinase 2 inhibitor used to treat myelofibrosis and polycythemia vera in humans.
Tofacitinib: A janus kinase 1, janus kinase 2, and janus kinase 3 inhibitor used to treat rheumatoid arthritis and psoriatic arthritis.
Baricitinib: A janus kinase 1 and janus kinase 2 inhibitor used to treat rheumatoid arthritis and COVID-19 (emergency use authorization).
Uniqueness: Oclacitinib maleate is unique in its selectivity for janus kinase 1 and its primary use in veterinary medicine. Unlike other janus kinase inhibitors that are used in human medicine, this compound is specifically designed to treat allergic and inflammatory conditions in dogs, making it a valuable tool for veterinarians .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIGDTLRBSNOBV-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208319-27-0 | |
| Record name | Oclacitinib maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OCLACITINIB MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VON733L42A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


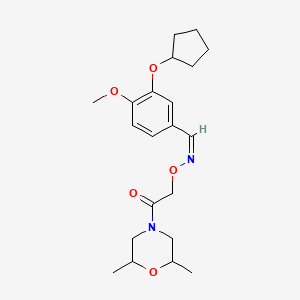
![6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride](/img/structure/B560494.png)
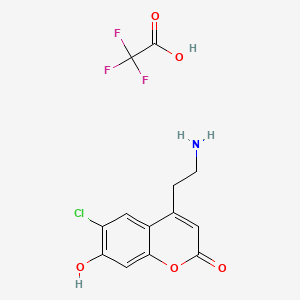
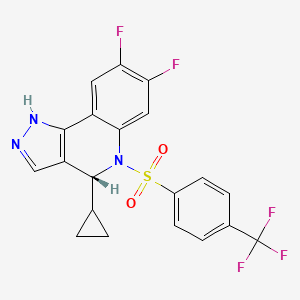

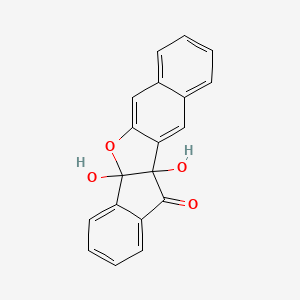

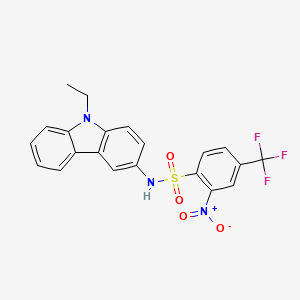
![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide](/img/structure/B560506.png)
![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)
